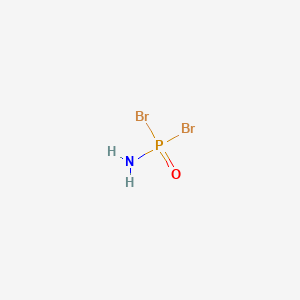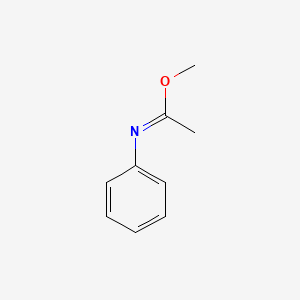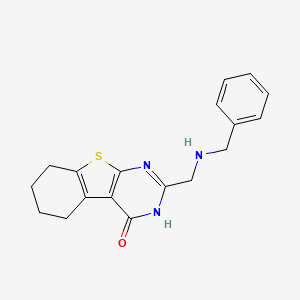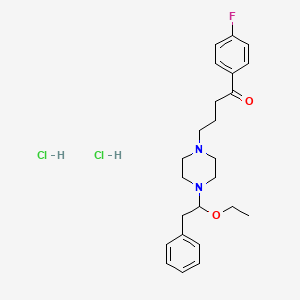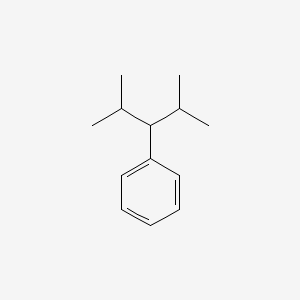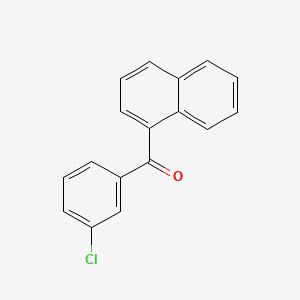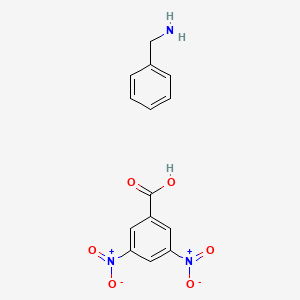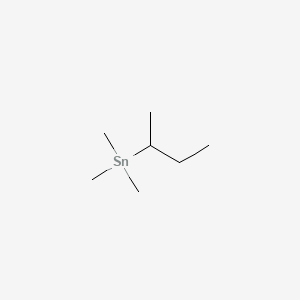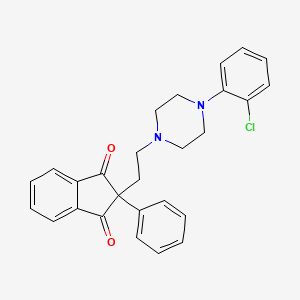
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- is a complex organic compound that belongs to the class of indandiones. This compound is characterized by the presence of an indandione core structure, which is substituted with a phenyl group and a piperazinyl group that is further substituted with an o-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indandione core, followed by the introduction of the phenyl group and the piperazinyl group. The final step involves the substitution of the piperazinyl group with the o-chlorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification techniques such as recrystallization and chromatography are commonly employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted indandione compounds with different functional groups.
科学的研究の応用
1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The presence of the piperazinyl and o-chlorophenyl groups enhances its binding affinity to these targets, leading to its biological effects.
類似化合物との比較
Similar Compounds
1,3-Indandione, 2-phenyl-: Lacks the piperazinyl and o-chlorophenyl groups, resulting in different chemical and biological properties.
1,3-Indandione, 2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl-: Similar structure but without the phenyl group, leading to variations in reactivity and applications.
Uniqueness
The unique combination of the indandione core with the phenyl and piperazinyl groups, along with the o-chlorophenyl substitution, gives 1,3-Indandione, 2-(2-(4-(o-chlorophenyl)-1-piperazinyl)ethyl)-2-phenyl- distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
21569-30-2 |
|---|---|
分子式 |
C27H25ClN2O2 |
分子量 |
444.9 g/mol |
IUPAC名 |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C27H25ClN2O2/c28-23-12-6-7-13-24(23)30-18-16-29(17-19-30)15-14-27(20-8-2-1-3-9-20)25(31)21-10-4-5-11-22(21)26(27)32/h1-13H,14-19H2 |
InChIキー |
ANLDYWYNMYWYIX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
